Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-1-benzylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)10-11(13)15(8-14-10)7-9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZURRKPJPAPVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with glyoxal in the presence of ammonium acetate, followed by esterification with methanol . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
- Oxidation products include nitro-imidazole derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Common Synthetic Route
- Starting Materials : Benzylamine, methyl 4-carboxyimidazole.
- Reaction Conditions : The reaction may involve heating under reflux in a suitable solvent such as ethanol or dimethylformamide (DMF).
Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate exhibits various biological activities, making it a candidate for further research in pharmacology.
Antimicrobial Properties : Preliminary studies indicate that the compound has significant antimicrobial activity against various bacterial strains. This activity may be attributed to its ability to inhibit bacterial growth through enzyme inhibition or membrane disruption.
Anticancer Potential : Research has shown that the compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines and inhibit cell proliferation.
Enzyme Modulation : The compound interacts with specific enzymes, potentially modulating their activity. For instance, it has been studied for its effects on Bruton's tyrosine kinase (BTK), which is relevant in B-cell malignancies.
Medicinal Chemistry
This compound is being investigated as a potential therapeutic agent for various diseases. Its unique structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds that may exhibit enhanced biological activity.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Modulation of BTK activity |
Table 2: Case Studies on this compound
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against E. coli | Significant growth inhibition observed |
| Anticancer Research | Tested on various cancer cell lines | Induced apoptosis in multiple lines |
| Enzyme Interaction | Investigated BTK inhibition | Selective inhibition demonstrated |
Binding Affinity
The imidazole ring facilitates the formation of hydrogen bonds with amino acid residues in target proteins, influencing their function and potentially leading to therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in ester groups, amino group positions, and substituents, leading to variations in physicochemical properties, bioactivity, and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Ester Group Variations
- Methyl vs. Ethyl Esters : The methyl ester (target compound) has a shorter alkyl chain, leading to faster enzymatic hydrolysis compared to the ethyl analog (CAS 68462-61-3). This impacts metabolic stability and bioavailability .
- Carboxylic Acid Analogs: Compounds like 5-amino-1-benzyl-1H-imidazole-4-carboxylic acid (CAS 228262-99-5) exhibit higher polarity and lower solubility in organic solvents due to the carboxylic acid group. They may also form stronger hydrogen bonds, influencing crystal packing .
Positional Isomerism
- 4-Amino vs. 5-Amino Substitution: Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (CAS 630413-89-7) demonstrates altered hydrogen-bonding patterns compared to the target compound. This positional shift may reduce binding affinity to kinase targets due to steric or electronic effects .
Substituent Modifications
- Benzyl Group Variations : Compounds with substituted benzyl groups (e.g., methoxyethoxy-benzyl in tricyclic anti-cancer agents) show enhanced bioactivity due to improved receptor interactions .
- Heterocyclic Substituents : Pyridinyl or tetrazolyl groups (e.g., in CAS 1195555-40-8) increase water solubility but may reduce blood-brain barrier penetration .
Biological Activity
Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate is a compound belonging to the imidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Target Interactions
this compound interacts with various biological targets, influencing multiple biochemical pathways. Imidazole derivatives are known for their ability to bind to enzymes, thereby inhibiting or activating their functions. This compound's action can be attributed to its structural characteristics, allowing it to engage effectively with target biomolecules.
Biochemical Pathways
The compound is involved in several biochemical pathways that contribute to its biological effects. These pathways include:
- Enzyme Inhibition : It has been investigated as a potential enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Gene Expression Modulation : Changes in gene expression have been noted, suggesting a role in regulating cellular functions.
Biological Activities
This compound exhibits a broad range of biological activities:
- Antimicrobial Activity : It has demonstrated antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit bacterial growth effectively, with some derivatives showing lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics .
- Anticancer Potential : The compound has been explored for its therapeutic potential in cancer treatment. Its ability to interfere with cellular signaling pathways may contribute to inhibiting tumor growth and promoting apoptosis in cancer cells .
- Anti-inflammatory Effects : Studies have shown that imidazole derivatives can exhibit anti-inflammatory properties, providing a basis for their use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Efficacy : A study reported that certain derivatives of imidazole compounds exhibited significant antibacterial activity with MIC values lower than traditional antibiotics like metronidazole .
- Cancer Therapeutics : Compounds similar to this compound have shown promise in preclinical models for their ability to inhibit tumor growth by targeting specific oncogenic pathways .
- Metabolic Regulation : Research has indicated that this compound may activate TGR5 receptors, which play a crucial role in glucose metabolism and energy homeostasis, making it a candidate for treating diabetes .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is stable at room temperature and soluble in common organic solvents. This stability enhances its potential for therapeutic applications as it can be formulated into various delivery systems without significant degradation.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing Methyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate?
Answer:
The synthesis typically involves cyclocondensation and alkylation steps. For example, cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives forms the imidazole core, followed by benzylation at the N1 position using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of reaction time and temperature is critical to minimize byproducts. Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Characterization via -NMR and -NMR confirms regioselectivity, while mass spectrometry verifies molecular weight .
Advanced: How can regioselective alkylation at the N1 position be achieved to avoid competing reactions at other nitrogen sites?
Answer:
Regioselective alkylation requires careful control of steric and electronic factors. For example, using benzyl bromide in a polar aprotic solvent (e.g., DMF) with a mild base (e.g., K₂CO₃) at 60–80°C favors N1-benzylation due to the lower steric hindrance and higher nucleophilicity of the N1 nitrogen compared to N3. Pre-coordination of the base to competing sites can further enhance selectivity. Monitoring the reaction via TLC or in situ IR spectroscopy helps terminate the process before side reactions occur .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR identify substitution patterns and confirm benzyl group attachment .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (if crystalline) .
- HPLC : Quantifies purity (>95% typical for research-grade material) .
Advanced: How can SHELX software be utilized to resolve crystallographic ambiguities in this compound?
Answer:
SHELXL refines crystal structures by iteratively adjusting atomic coordinates against X-ray diffraction data. For twinned or low-resolution crystals, SHELXD’s dual-space algorithm solves phase problems via Patterson methods. Key steps include:
Inputting processed diffraction data (HKL format).
Using SHELXS for initial structure solution via direct methods.
Refining with SHELXL, applying restraints for disordered groups (e.g., benzyl rings).
Validating hydrogen bonds via SHELXPRO’s graphical interface .
Safety: What precautions are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
- Disposal : Follow EPA guidelines for halogenated waste (if halogenated byproducts exist) .
Advanced: How can discrepancies in NMR data between synthetic batches be systematically resolved?
Answer:
Contradictions often arise from residual solvents, tautomerism, or regioisomers. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish tautomers.
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring flipping).
- X-ray Diffraction : Resolves regioisomeric ambiguities definitively .
Advanced: How do hydrogen-bonding patterns influence the compound’s stability and reactivity?
Answer:
Intermolecular hydrogen bonds (e.g., N–H···O=C) stabilize crystal lattices, affecting solubility and melting points. Graph set analysis (as per Etter’s rules) classifies motifs like rings, which predict aggregation tendencies. Disrupting these bonds via co-solvents (e.g., DMSO) can enhance solubility for reactivity studies .
Advanced: What computational strategies predict the compound’s toxicity profile?
Answer:
- QSAR Models : Compare structural analogs (e.g., 4-Methylimidazole, a known carcinogen) to identify toxicophores .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes to assess metabolic activation.
- ADMET Prediction Tools : Use SwissADME or ProTox-II to estimate LD₅₀ and hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
